Dihydroquinidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

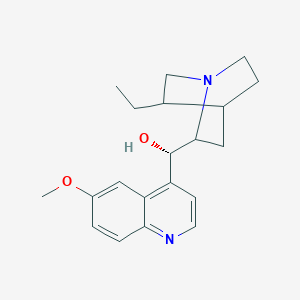

Structure

3D Structure

Properties

Molecular Formula |

C20H26N2O2 |

|---|---|

Molecular Weight |

326.4 g/mol |

IUPAC Name |

(S)-(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol |

InChI |

InChI=1S/C20H26N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3/t13?,14?,19?,20-/m0/s1 |

InChI Key |

LJOQGZACKSYWCH-LHFMAAMQSA-N |

Isomeric SMILES |

CCC1CN2CCC1CC2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O |

Canonical SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

Dihydroquinidine: A Comprehensive Technical Guide for Researchers

An In-depth Technical Guide on Dihydroquinidine for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as hydroquinidine, is a cinchona alkaloid and a close structural analog of quinidine. It is a stereoisomer of dihydroquinine. This document provides a detailed overview of its chemical properties, pharmacological activities, and applications in asymmetric synthesis, with a focus on providing practical information for laboratory use.

Physicochemical Properties

This compound is a white or nearly white crystalline powder.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1435-55-8 | [1][2] |

| Molecular Formula | C₂₀H₂₆N₂O₂ | [2][3] |

| Molecular Weight | 326.43 g/mol | [3] |

| Melting Point | 168.5 - 172 °C | [1][4] |

| Appearance | White or almost white, crystalline powder | [1] |

| Specific Rotation | +226° (c=2 in ethanol) | [4] |

| Solubility | Soluble in ethanol, DMSO, and DMF. Low solubility in water. | [1][2] |

Table 1: Physicochemical Properties of this compound

| Solvent | Solubility | Reference |

| Dimethylformamide (DMF) | 30 mg/mL | [2] |

| Dimethyl sulfoxide (B87167) (DMSO) | 25 mg/mL | [2] |

| Ethanol | 1 mg/mL | [2] |

| Water | 0.31 g/L | [5] |

Table 2: Solubility of this compound in Various Solvents

Applications in Asymmetric Synthesis

This compound is widely utilized as a chiral ligand in asymmetric synthesis, most notably in the Sharpless asymmetric dihydroxylation of alkenes.[4] this compound-derived ligands, such as (DHQD)₂PHAL, are key components of the commercially available "AD-mix-β".[4] This reagent facilitates the enantioselective synthesis of vicinal diols from prochiral olefins.

Sharpless Asymmetric Dihydroxylation: Catalytic Cycle

The reaction proceeds via a catalytic cycle involving osmium tetroxide. The this compound-based chiral ligand coordinates to the osmium, creating a chiral environment that directs the stereochemical outcome of the dihydroxylation.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation

This protocol is a general guideline for the asymmetric dihydroxylation of an alkene using AD-mix-β.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkene (1 mmol) in a 1:1 mixture of tert-butanol (B103910) and water (10 mL).

-

Addition of AD-mix: To the stirring solution, add AD-mix-β (approximately 1.4 g per mmol of alkene). The mixture will be biphasic and should be stirred vigorously at room temperature. For less reactive alkenes, the reaction can be cooled to 0 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). Reactions are typically complete within 6 to 24 hours.

-

Quenching: Once the reaction is complete, add solid sodium sulfite (B76179) (1.5 g) and continue stirring for one hour.

-

Workup: Add ethyl acetate (B1210297) (10 mL) and stir. The layers will separate. If the layers are difficult to separate, add a small amount of brine.

-

Extraction: Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Pharmacological Properties and Mechanisms of Action

This compound exhibits significant pharmacological activity, primarily as an antiarrhythmic and more recently investigated as an anticancer agent.

Antiarrhythmic Activity

This compound is classified as a Class Ia antiarrhythmic agent.[6] Its mechanism of action involves the blockade of voltage-gated ion channels in cardiomyocytes, which alters the cardiac action potential.

This compound primarily blocks fast inward sodium channels (I_Na) and delayed rectifier potassium channels (I_Kr and I_Ks).[7] The blockade of sodium channels slows the rate of depolarization (Phase 0) of the cardiac action potential. The blockade of potassium channels prolongs the repolarization phase (Phase 3), leading to an overall increase in the action potential duration and the effective refractory period.[7]

A comprehensive in vivo evaluation of antiarrhythmic drugs typically involves the following steps:

-

Animal Model: An appropriate animal model is chosen (e.g., rat, guinea pig, rabbit, or dog).

-

Induction of Arrhythmia: Arrhythmia is induced through various methods, such as coronary artery ligation to mimic myocardial infarction, or by administering arrhythmogenic agents like aconitine (B1665448) or ouabain.

-

Drug Administration: this compound is administered, typically intravenously or orally, at various doses.

-

Monitoring: The electrocardiogram (ECG) is continuously monitored to assess changes in heart rate, rhythm, and various ECG intervals (e.g., QT interval).

-

Data Analysis: The efficacy of this compound is determined by its ability to suppress or prevent the induced arrhythmias.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent, demonstrating its ability to inhibit the proliferation of various cancer cell lines. The primary mechanisms appear to be the induction of apoptosis (programmed cell death) and cell cycle arrest.

This compound has been shown to induce apoptosis and cause cell cycle arrest in cancer cells. While the precise signaling cascade is still under investigation, it is known to modulate pathways that control cell survival and proliferation. This can involve the downregulation of anti-apoptotic proteins (like Bcl-2) and the upregulation of pro-apoptotic proteins (like Bax), leading to the activation of caspases. Furthermore, it can interfere with the progression of the cell cycle by affecting the expression of cyclins and cyclin-dependent kinases (CDKs).

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[8]

-

Drug Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (e.g., DMSO in medium). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.[8]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of drug that inhibits cell growth by 50%) can be determined by plotting cell viability against the log of the drug concentration.

Experimental Workflow: In Vitro Anticancer Drug Screening

The following diagram illustrates a typical workflow for the initial in vitro screening of a compound like this compound for anticancer activity.

Conclusion

This compound is a versatile molecule with significant applications in both synthetic organic chemistry and pharmacology. Its role as a chiral ligand in asymmetric dihydroxylation is well-established, providing a reliable method for the synthesis of chiral diols. Furthermore, its activities as an antiarrhythmic and potential anticancer agent make it a compound of continuing interest for drug development professionals. The detailed protocols and mechanistic diagrams provided in this guide are intended to serve as a valuable resource for researchers working with this compound.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 3. texaschildrens.org [texaschildrens.org]

- 4. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. EP0395729B1 - Ligand-accelerated catalytic asymmetric dihydroxylation - Google Patents [patents.google.com]

- 7. What is the mechanism of Hydroquinidine Hydrochloride? [synapse.patsnap.com]

- 8. benchchem.com [benchchem.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of Dihydroquinidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of dihydroquinidine, a cinchona alkaloid widely utilized in asymmetric synthesis and of interest for its pharmacological properties. This document details the stereochemical configuration, key functional groups, and three-dimensional arrangement of atoms as determined by advanced analytical techniques. Quantitative data from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are presented in structured tables for clarity and comparative analysis. Detailed experimental protocols for these structural elucidation methods are also provided. Visualizations are included to illustrate the structural relationships and applications of this compound.

Introduction

This compound, also known as hydroquinidine, is a diastereomer of dihydroquinine and closely related to quinidine (B1679956).[1][2] It belongs to the cinchona alkaloid family, compounds renowned for their medicinal properties and applications as chiral catalysts.[3] The key structural difference between quinidine and this compound is the hydrogenation of the vinyl group to an ethyl group, which influences its chemical reactivity and physical properties while retaining the core stereochemistry.[3] This guide serves as a detailed reference for the molecular architecture of this compound, providing foundational knowledge for its application in drug design, catalysis, and pharmacological studies.

Molecular Structure and Stereochemistry

The molecular formula of this compound is C₂₀H₂₆N₂O₂.[4] Its systematic IUPAC name is (S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol.[4] The structure consists of a methoxy-substituted quinoline (B57606) ring linked to a quinuclidine (B89598) bicyclic system via a hydroxymethylene bridge.

The molecule possesses several chiral centers, leading to its stereospecific properties. The absolute configuration is crucial for its efficacy as a chiral ligand in asymmetric synthesis, such as in Sharpless asymmetric dihydroxylation.[2]

Key Functional Groups:

-

Quinoline Ring: A bicyclic aromatic heterocycle containing nitrogen, substituted with a methoxy (B1213986) group.

-

Quinuclidine Ring: A bicyclic saturated amine.

-

Hydroxyl Group: Attached to the methylene (B1212753) bridge connecting the two ring systems. This group is a key site for hydrogen bonding and derivatization.

-

Methoxy Group: An electron-donating group on the quinoline ring.

-

Tertiary Amines: Located within the quinuclidine ring system.

Experimental Data

The precise three-dimensional structure of this compound has been elucidated through various spectroscopic and crystallographic techniques.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive data on the solid-state conformation of this compound, including precise bond lengths, bond angles, and torsion angles. The crystal structure of this compound is available in the Cambridge Structural Database (CSD) under the identifier 887482 .[5]

Table 1: Selected Bond Lengths for this compound

| Atom 1 | Atom 2 | Bond Length (Å) |

| O1 | C9 | 1.425 |

| N1 | C2 | 1.481 |

| N1 | C6 | 1.478 |

| N1 | C8 | 1.492 |

| C4 | C9 | 1.532 |

| C7' | C8' | 1.365 |

| O2' | C6' | 1.368 |

Table 2: Selected Bond Angles for this compound

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C2 | N1 | C6 | 108.9 |

| C2 | N1 | C8 | 110.5 |

| C6 | N1 | C8 | 109.8 |

| O1 | C9 | C4 | 110.7 |

| N1 | C8 | C7 | 110.2 |

Table 3: Selected Torsion Angles for this compound

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsion Angle (°) |

| C3 | C4 | C9 | O1 | -65.8 |

| C5 | C4 | C9 | C4' | 178.2 |

| N1 | C8 | C7 | C2 | -60.1 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for confirming the connectivity and chemical environment of atoms in this compound.

Table 4: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | J (Hz) |

| H-2' | 8.74 | d | 4.6 |

| H-3' | 7.39 | d | 2.6 |

| H-5' | 7.98 | d | 9.2 |

| H-7' | 7.62 | dd | 9.2, 2.6 |

| H-8' | 8.89 | d | 8.5 |

| H-9 | 5.58 | d | 4.0 |

| OMe | 3.96 | s | - |

| H-11 | 1.35 | t | 7.3 |

Note: Data presented is a compilation from typical spectra and may vary slightly based on solvent and experimental conditions.

Table 5: ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Chemical Shift (ppm) |

| C-2 | 59.8 |

| C-6 | 49.7 |

| C-8 | 60.4 |

| C-9 | 71.8 |

| C-2' | 150.1 |

| C-4' | 144.2 |

| C-6' | 157.8 |

| C-10' | 147.5 |

| OMe | 55.7 |

Note: Data presented is a compilation from typical spectra and may vary slightly based on solvent and experimental conditions.

Mass Spectrometry

Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.

Table 6: Key Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₀H₂₆N₂O₂ |

| Exact Mass | 326.1994 g/mol |

| [M+H]⁺ | 327.2067 |

| Key Fragment Ions (m/z) | 309, 186, 160, 138 |

Experimental Protocols

Single-Crystal X-ray Diffraction

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in a suitable solvent such as ethanol (B145695) or acetone.

-

Data Collection: A selected crystal is mounted on a goniometer head and placed in a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays (e.g., Mo Kα, λ = 0.71073 Å) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[6]

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods and refined using full-matrix least-squares on F². Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 8 to 16 scans are accumulated for a good signal-to-noise ratio.[7]

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required. Proton decoupling is used to simplify the spectrum to single lines for each carbon.

-

2D NMR Spectroscopy: To aid in the complete assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

Mass Spectrometry

-

Sample Introduction: A dilute solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC).

-

Ionization: Electrospray ionization (ESI) is a common method for generating ions of this compound, typically producing the protonated molecule [M+H]⁺.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) in a mass analyzer (e.g., quadrupole, time-of-flight).

-

Fragmentation Analysis (MS/MS): To study the fragmentation pattern, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed to elucidate the fragmentation pathways.

Visualizations

References

- 1. rsc.org [rsc.org]

- 2. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 3) - Magritek [magritek.com]

- 3. This compound (DHQD) - Buchler GmbH [buchler-gmbh.com]

- 4. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. Hydroquinidine | C20H26N2O2 | CID 91503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. benchchem.com [benchchem.com]

synthesis and purification of dihydroquinidine

An In-depth Technical Guide to the Synthesis and Purification of Dihydroquinidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (DHQD), a cinchona alkaloid, is a derivative of quinidine (B1679956) where the vinyl group has been hydrogenated.[1] It serves as a crucial chiral ligand and catalyst in asymmetric synthesis and is also investigated for its therapeutic properties as an antiarrhythmic agent.[1][2] Achieving high purity and stereochemical integrity is paramount for its applications. This guide provides a comprehensive overview of the synthesis and purification methodologies for this compound, complete with detailed experimental protocols, data summaries, and process visualizations.

Synthesis of this compound

The synthesis of this compound can be approached via two primary routes: the catalytic hydrogenation of its naturally abundant precursor, quinidine, or through total synthesis from quinoline (B57606) and quinuclidine (B89598) precursors.

Method A: Catalytic Hydrogenation of Quinidine

A prevalent and efficient method for producing this compound is the stereoselective catalytic hydrogenation of quinidine. This process selectively reduces the exocyclic vinyl group without affecting the quinoline aromatic ring or the stereocenters of the molecule.

Experimental Protocol:

-

Dissolution: Dissolve quinidine in a suitable organic solvent, such as ethanol (B145695) or methanol (B129727), in a hydrogenation vessel.

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst. Palladium on carbon (Pd/C, 5-10%) is commonly used.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-5 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite or another filter aid to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound product.

Method B: Total Synthesis via Nucleophilic Addition

A total synthesis approach allows for the construction of the this compound scaffold from non-alkaloid precursors. The following protocol describes the synthesis of racemic this compound and its diastereomer, dihydroquinine.

Experimental Protocol:

-

Preparation of Lithiated Quinoline:

-

Add 2.22 ml of a 2.25M solution of butyllithium (B86547) in hexane (B92381) to 30 ml of anhydrous ether in a flask under a nitrogen atmosphere.

-

Cool the solution to -68°C.

-

With stirring, add 1.19 g of 4-bromo-6-methoxyquinoline. The formation of a yellow suspension of 6-methoxy-4-quinolyllithium (B8423653) will occur immediately.

-

-

Coupling Reaction:

-

To this suspension, add a solution of 1.42 g of a crude mixture of epimeric, racemic 4,5-erythro-5-ethylquinuclidine-2ξ-carboxaldehydes in 30 ml of anhydrous ether over 5 minutes.

-

Continue stirring for one hour at -65°C after the addition is complete.

-

-

Aqueous Work-up and Extraction:

-

Pour the reaction mixture into an ice-water slurry and extract the aqueous phase with dichloromethane (B109758).

-

Wash the combined dichloromethane extracts with water, dry over anhydrous sodium sulfate, and evaporate to dryness.

-

-

Acid-Base Extraction:

-

Dissolve the resulting residue in dichloromethane and extract twice with 2N hydrochloric acid.

-

Wash the acidic extract with dichloromethane and then make it alkaline by adding 6N aqueous sodium hydroxide.

-

Extract the liberated free bases into dichloromethane.

-

Wash the organic extract with water, dry over anhydrous sodium sulfate, and evaporate to dryness to yield the crude oily product. This crude product contains a mixture of racemic this compound and dihydroquinine.

-

Synthesis Data Summary

Table 1: Reagents and Conditions for Total Synthesis (Method B)

| Step | Reagent/Component | Quantity/Concentration | Temperature | Time |

| Lithiated Quinoline | 4-bromo-6-methoxyquinoline | 1.19 g | -68°C | Instant |

| Butyllithium in hexane | 2.22 ml (2.25M) | -68°C | - | |

| Anhydrous Ether | 30 ml | -68°C | - | |

| Coupling | 4,5-erythro-5-ethylquinuclidine-2ξ-carboxaldehydes (crude) | 1.42 g | -65°C | 1 hour |

| Anhydrous Ether | 30 ml | -65°C | - | |

| Work-up | Dichloromethane, Water, 2N HCl, 6N NaOH, Sodium Sulfate | As needed | Room Temp. | - |

Synthesis Workflow Visualization

Caption: Workflow for the total synthesis of this compound.

Purification of this compound

Purification of the crude product is essential to isolate this compound from its diastereomer (dihydroquinine), unreacted starting materials, and other byproducts. A combination of chromatography and crystallization is typically employed.

Chromatographic Purification

Preparative chromatography is a highly effective method for separating the closely related diastereomers of this compound and dihydroquinine.

Experimental Protocol (Preparative TLC):

-

Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane or chloroform.

-

Stationary Phase: Use silica (B1680970) gel preparative plates (e.g., Merck F-254).

-

Mobile Phase: A solvent mixture of chloroform, triethylamine, and methanol in a ratio of 85:10:5 (v/v/v) provides good separation.

-

Development: Develop the plates in a saturated chromatography chamber until the solvent front nears the top.

-

Visualization & Elution: Visualize the separated bands under UV light. Scrape the silica corresponding to the desired product band (this compound) from the plate.

-

Extraction: Extract the this compound from the silica gel using a polar solvent like methanol or a chloroform/methanol mixture.

-

Isolation: Filter the mixture to remove the silica gel and evaporate the solvent from the filtrate to yield the purified product. For larger quantities, this method can be scaled up using a flash chromatography system with a silica gel column.

Table 2: Chromatographic Purification Parameters

| Parameter | Specification |

| Technique | Preparative Thin Layer or Flash Column Chromatography |

| Stationary Phase | Silica Gel |

| Mobile Phase | Chloroform : Triethylamine : Methanol (85:10:5 v/v/v) |

Purification by Crystallization

Crystallization is the final step to obtain high-purity, crystalline this compound. The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Experimental Protocol (Cooling Crystallization):

-

Dissolution: Dissolve the chromatographically purified this compound in a minimal amount of a suitable hot solvent, such as ethanol.[1]

-

Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

-

Cooling: Allow the solution to cool slowly and undisturbed to room temperature. A slow cooling rate promotes the formation of large, pure crystals.

-

Further Cooling: To maximize the yield, the flask can be placed in an ice bath to further decrease the product's solubility.

-

Isolation: Collect the formed crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

-

Drying: Dry the purified crystals under vacuum to a constant weight. The melting point of pure this compound is approximately 168-172°C.[1][2]

Purification Workflow Visualization

Caption: General workflow for the purification of this compound.

Purity Assessment

The purity and identity of the final this compound product must be confirmed analytically. High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for determining purity and quantifying contaminants like dihydroquinine.[3]

Table 3: Published Analytical HPLC Methods for this compound

| Column Type | Mobile Phase | Detector | Reference |

| Cation-exchange | Eluting solvent pH of ~9 | Not specified | [4] |

| Not Specified | Not specified | Not specified | [3] |

Note: Specific modern HPLC methods often utilize C8 or C18 reversed-phase columns with buffered mobile phases (e.g., acetonitrile/phosphate buffer) and UV or fluorescence detection.

Physicochemical Data

Table 4: Key Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₂₀H₂₆N₂O₂ | [2] |

| Molar Mass | 326.44 g·mol⁻¹ | [2] |

| Melting Point | 168.5 °C to 172 °C | [1][2] |

| Appearance | White or almost white crystalline powder | [1] |

| Solubility | Soluble in ethanol | [1] |

| Specific Rotation | +226° (c=2 in ethanol) | [2] |

| Synonyms | Hydroquinidine, (9S)-10,11-Dihydro-6'-methoxycinchonan-9-ol | [1] |

References

- 1. This compound (DHQD) - Buchler GmbH [buchler-gmbh.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound contamination of quinidine raw materials and dosage forms: rapid estimation by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rapid high-pressure liquid chromatographic determination of quinidine and this compound in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cinchona Alkaloids: A Technical Guide to Their Discovery, Chemistry, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

The history of cinchona alkaloids is a compelling narrative of ethnobotany, colonial trade, pioneering chemistry, and the enduring battle against infectious disease. For centuries, the bark of the Cinchona tree was the only effective treatment for malaria, a scourge that has shaped human history. The isolation and characterization of its active principles, most notably quinine (B1679958), marked a pivotal moment in the development of modern medicine and pharmacology. This technical guide provides an in-depth exploration of the discovery, history, and chemistry of cinchona alkaloids, with a focus on the experimental methodologies and quantitative data that have defined our understanding of these remarkable compounds.

Discovery and Early History

The medicinal properties of cinchona bark were first recognized by the indigenous peoples of the Andes, though the specifics of its earliest use are not well-documented.[1] Spanish Jesuit missionaries in the early 17th century learned of the bark's efficacy in treating fevers from the local population and were instrumental in its introduction to Europe.[2][3] Known as "Jesuit's bark" or "Peruvian bark," it quickly became a valuable commodity in the fight against malaria, which was rampant across Europe and its colonies.[2][4]

The initial use of cinchona involved drying and grinding the bark into a powder, which was then typically mixed with wine or other liquids to be consumed.[2] However, the potency of the bark varied significantly between different species of Cinchona and even between individual trees, leading to inconsistent therapeutic outcomes. This variability spurred the first chemical investigations aimed at isolating the active constituent.

Isolation and Structural Elucidation of Quinine

The early 19th century witnessed a revolution in natural product chemistry, with the development of acid-base extraction techniques enabling the isolation of pure bioactive compounds from plants.[4][5]

The Landmark Isolation by Pelletier and Caventou (1820)

In 1820, French chemists Pierre-Joseph Pelletier and Joseph-Bienaime Caventou successfully isolated the primary active alkaloid from Cinchona bark.[6][7] They named this bitter, white crystalline substance "quinine," derived from the Quechua word for the bark, "quina-quina".[2] This achievement was a watershed moment, allowing for standardized dosing and laying the foundation for the modern pharmaceutical industry.[4] Following their success with quinine, they also isolated other cinchona alkaloids, including cinchonine, quinidine, and cinchonidine.[8]

Early Extraction and Purification Protocols

While the precise, step-by-step protocol from their original 1820 publication in Annales de Chimie et de Physique is a historical document, the general principles of their acid-base extraction method can be outlined.[9][10][11]

Experimental Protocol: Conceptual Reconstruction of Pelletier and Caventou's Quinine Isolation

-

Pulverization: Cinchona bark was finely ground to increase the surface area for extraction.

-

Alkaline Treatment: The powdered bark was treated with an alkaline solution, such as calcium hydroxide (B78521) (slaked lime), to convert the alkaloid salts present in the bark into their free base forms.[12]

-

Solvent Extraction: The treated bark was then extracted with an organic solvent, likely a non-polar solvent like toluene, to dissolve the alkaloid free bases.[12][13]

-

Acidic Extraction: The organic solvent containing the crude alkaloids was then treated with a dilute acid, such as sulfuric acid. This converted the alkaloid free bases back into their salt forms, which are soluble in the aqueous acidic solution, while leaving many impurities in the organic layer.[12][13]

-

Purification and Crystallization: The acidic aqueous solution was then carefully neutralized. As the pH increased, the less soluble quinine sulfate (B86663) would precipitate out. This crude precipitate was then further purified by repeated crystallization, likely from hot water or ethanol, and decolorized with charcoal to yield pure quinine sulfate crystals.[13]

Structural Elucidation and the Rise of Synthetic Chemistry

The determination of quinine's molecular formula as C₂₀H₂₄N₂O₂ in 1854 by Adolph Strecker was a significant step forward.[2] However, its complex chemical structure, with five stereogenic centers, presented a formidable challenge to chemists for nearly a century.[2] The correct connectivity of the atoms was finally established by Paul Rabe in 1907.[14] The quest to synthesize quinine not only drove the development of organic chemistry but also led to serendipitous discoveries, such as William Henry Perkin's synthesis of mauveine, the first synthetic dye, in 1856 while attempting to synthesize quinine.[2]

The Total Synthesis of Quinine

The total synthesis of quinine has been a benchmark in organic synthesis, with several notable achievements and a significant controversy.

The Woodward-Doering Formal Synthesis (1944)

During World War II, with natural sources of quinine from Java under Japanese control, the synthesis of quinine became a strategic priority.[2] In 1944, Robert Burns Woodward and William von Eggers Doering reported the formal total synthesis of quinine.[15][16] They successfully synthesized a key intermediate, d-quinotoxine, which had been previously converted to quinine by Rabe and Kindler in 1918.[15][17]

Experimental Workflow: Woodward-Doering Formal Synthesis of Quinine

Caption: Woodward and Doering's formal synthesis of quinine.

The controversy surrounding this synthesis stemmed from the fact that Woodward and Doering did not repeat the final conversion of quinotoxine to quinine themselves, and the experimental details of the Rabe-Kindler work were not fully published.[17][18] This led to decades of debate, which was finally put to rest in 2008 when the Rabe-Kindler conversion was successfully replicated.[19]

The Stork Stereoselective Synthesis (2001)

In 2001, Gilbert Stork and his team reported the first entirely stereoselective total synthesis of quinine.[4][18][20] This elegant synthesis started from a chiral building block and controlled the stereochemistry of each subsequent step, a landmark achievement in synthetic organic chemistry.[21][22]

Experimental Protocol: Key Steps in the Stork Synthesis of Quinine

The Stork synthesis is a multi-step process. A simplified overview of the key transformations is provided below, with the full detailed protocol available in the original publication (J. Am. Chem. Soc. 2001, 123, 14, 3239–3242).[14][18][20]

-

Chiral Starting Material: The synthesis commences with (S)-4-vinylbutyrolactone, establishing the initial stereocenter.[2]

-

Ring Opening and Protection: The lactone is opened with diethylamine, and the resulting hydroxyl group is protected.[2]

-

Aldol Condensation and Cyclization: A series of reactions are used to build the quinuclidine (B89598) ring system with precise stereocontrol.

-

Attachment of the Quinoline Moiety: The pre-formed quinuclidine portion is coupled with a derivative of 6-methoxyquinoline.[2]

-

Final Transformations: A sequence of reduction and oxidation steps completes the synthesis of (-)-quinine.[14]

Quantitative Analysis of Cinchona Alkaloids

The commercial value and therapeutic efficacy of cinchona bark are directly related to its alkaloid content. Over the years, various methods have been developed for the quantitative analysis of these compounds.

Table 1: Alkaloid Content in Different Cinchona Species

| Cinchona Species | Total Alkaloids (%) | Quinine (% of Total Alkaloids) | Reference(s) |

| C. succirubra | 5 - 7 | Variable | [23] |

| C. calisaya | 4 - 7 | Variable | [23] |

| C. ledgeriana | 5 - 14 | High | [23] |

| C. officinalis | Variable | Generally lower | [24] |

Table 2: Comparison of Quinine Extraction Yields

| Extraction Method | Solvent(s) | Yield (mg/g of bark) | Reference(s) |

| Soxhlet Extraction | Toluene | ~2.01 | [25] |

| Ultrasound-Assisted Extraction (UAE) | 61% Ethanol | ~2.81 | [25] |

| Microwave-Assisted Extraction (MAE) | 65% Ethanol | ~3.93 | [25] |

| Historical (pre-20th Century) | Water/Alcohol Decoction | Highly variable, generally low | [26] |

Mechanism of Action in Malaria

The primary antimalarial action of quinine is directed against the erythrocytic stage of the Plasmodium falciparum parasite. The parasite digests hemoglobin in its acidic food vacuole, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin.[1][27]

Quinine, a weak base, is thought to accumulate in the acidic food vacuole of the parasite.[1] Its primary mechanism of action is the inhibition of hemozoin formation.[1][27][28] By binding to heme, quinine prevents its polymerization into hemozoin, leading to an accumulation of toxic free heme, which ultimately kills the parasite through oxidative damage to its cellular components.[1][29]

While inhibition of hemozoin formation is the most widely accepted mechanism, other potential targets for quinine have been identified, including interference with the parasite's DNA replication and protein synthesis.[28][29] Furthermore, resistance to quinine has been linked to transporter proteins such as PfCRT and PfMDR1, which may be involved in effluxing the drug from the parasite.[30][31][32]

Signaling Pathway: Quinine's Action on Plasmodium falciparum

Caption: Quinine inhibits hemozoin formation in the parasite's digestive vacuole.

Conclusion

The cinchona alkaloids, and quinine in particular, hold a unique place in the history of science and medicine. From their origins in the traditional knowledge of Andean cultures to their central role in the development of modern chemistry and pharmacology, their story is one of enduring impact. For researchers and drug development professionals today, the legacy of cinchona alkaloids continues to inspire the search for new therapeutic agents from natural sources and provides a rich case study in the evolution of scientific methodology and understanding. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for those seeking to build upon this remarkable scientific heritage.

References

- 1. researchgate.net [researchgate.net]

- 2. Quinine total synthesis - Wikipedia [en.wikipedia.org]

- 3. Quinolines block every step of malaria heme crystal growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. jameslindlibrary.org [jameslindlibrary.org]

- 6. collection.sciencemuseumgroup.org.uk [collection.sciencemuseumgroup.org.uk]

- 7. La découverte de la quinine par Joseph Pelletier et Joseph B. Caventou (1820) - La Revue de Biologie Médicale [revuebiologiemedicale.fr]

- 8. Historical overview of quinine isolation and its importance | Archives of Pharmacy [aseestant.ceon.rs]

- 9. revuebiologiemedicale.fr [revuebiologiemedicale.fr]

- 10. La découverte de la quinine par Joseph Pelletier et Joseph B. Caventou (1820) | Cairn.info [stm.cairn.info]

- 11. historiadelamedicina.org [historiadelamedicina.org]

- 12. benchchem.com [benchchem.com]

- 13. 3rdpharmacy.wordpress.com [3rdpharmacy.wordpress.com]

- 14. synarchive.com [synarchive.com]

- 15. Total Synthesis of Quinine by Woodward, Williams [organic-chemistry.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. The Woodward-Doering/Rabe-Kindler total synthesis of quinine: setting the record straight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Quinine synthesis mystery solved | News | Chemistry World [chemistryworld.com]

- 20. The first stereoselective total synthesis of quinine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. nasonline.org [nasonline.org]

- 22. researchgate.net [researchgate.net]

- 23. biointerfaceresearch.com [biointerfaceresearch.com]

- 24. Historical chemical annotations of Cinchona bark collections are comparable to results from current day high-pressure liquid chromatography technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. From Bark to Medicine: The Art of Quinine Extraction [greenskybio.com]

- 27. Malarial Hemozoin: From target to tool - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Quinine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 29. synarchive.com [synarchive.com]

- 30. Investigating the activity of quinine analogues vs. chloroquine resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Dissecting the components of quinine accumulation in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Hemozoin and antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Dihydroquinidine: A Comprehensive Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroquinidine, also known as hydroquinidine, is a cinchona alkaloid and a close structural analog of quinidine (B1679956).[1][2] It is a molecule of significant interest in both synthetic chemistry and pharmacology. In the realm of asymmetric synthesis, this compound and its derivatives are widely employed as chiral ligands and catalysts for a variety of enantioselective reactions.[1][3] From a pharmacological perspective, it is recognized as a Class Ia antiarrhythmic agent and an ion channel blocker, and has demonstrated potential anti-cancer activities.[2][4][5] This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, presenting quantitative data in structured tables, outlining general experimental protocols for their determination, and visualizing its role in a biological context.

Physical Properties of this compound

This compound is typically a white or almost white, crystalline powder.[1] Key physical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C20H26N2O2 | [6][7][8] |

| Molecular Weight | 326.43 g/mol | [6][8][9] |

| Melting Point | 168.5 - 172 °C | [1][6][7] |

| Boiling Point | ~464.47 °C (rough estimate) | [6] |

| Appearance | White or almost white, crystalline powder | [1] |

| Specific Rotation [α]D | +226° (c=2 in ethanol) | [2][7] |

| Solubility | Soluble in ethanol, chloroform, methanol, and DMSO.[1][10][11][12] Very slightly soluble in water.[10] | |

| Hygroscopicity | Non-hygroscopic | [1] |

Chemical Properties of this compound

The chemical behavior of this compound is dictated by its molecular structure, which includes a quinoline (B57606) ring system, a quinuclidine (B89598) moiety, a hydroxyl group, and a methoxy (B1213986) group.

| Property | Value | References |

| CAS Number | 1435-55-8 | [1][7] |

| pKa (Strongest Basic) | 9.18 (Predicted) | [13] |

| pKa (Strongest Acidic) | 13.89 (Predicted) | [13] |

| Stability | Stable under ambient conditions. Should be stored in well-closed, light-resistant containers.[1] | |

| Reactivity | As a tertiary amine, it can react with acids to form salts. The hydroxyl group can undergo esterification and other reactions typical of secondary alcohols. |

Spectral Data

A variety of spectroscopic techniques are utilized for the structural elucidation and characterization of this compound.

| Technique | Description | References |

| ¹H NMR | Provides information on the chemical environment of hydrogen atoms in the molecule. | [1][14] |

| ¹³C NMR | Used to determine the types of carbon atoms present in the molecule. | [1][15][16] |

| Mass Spectrometry (MS) | Confirms the molecular weight and can provide information on the fragmentation pattern. | [8] |

| Infrared (IR) Spectroscopy | Helps to identify the presence of functional groups such as O-H and C-O. | |

| 2D NMR (COSY, HSQC, HMBC, NOESY) | These techniques are employed to establish connectivity and spatial relationships between atoms within the molecule, confirming its complex stereochemistry. | [1] |

Experimental Protocols

While specific, detailed experimental protocols for the determination of all physical and chemical properties of this compound are not exhaustively available in the public domain, standard methodologies are employed.

Determination of Melting Point

A calibrated melting point apparatus is used. A small amount of the crystalline this compound powder is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded as the melting point.

Determination of Solubility

To determine the solubility in a given solvent, excess this compound is added to a known volume of the solvent at a specific temperature (e.g., 25 °C). The mixture is agitated until equilibrium is reached. The suspension is then filtered, and the concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[17]

Determination of pKa

The pKa values of this compound can be determined by potentiometric titration. A solution of this compound is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is measured after each addition of the titrant. A titration curve is then plotted (pH vs. volume of titrant), and the pKa is determined from the pH at the half-equivalence point.

Spectroscopic Analysis

-

NMR Spectroscopy : A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl3).[14][15] ¹H NMR, ¹³C NMR, and various 2D NMR spectra are acquired on a high-field NMR spectrometer.

-

Mass Spectrometry : Mass spectra are typically obtained using techniques such as electrospray ionization (ESI) coupled with a mass analyzer.

-

IR Spectroscopy : An IR spectrum is obtained by passing infrared radiation through a sample of this compound (often prepared as a KBr pellet or a mull).

Biological Activity and Signaling Pathways

This compound functions as an ion channel blocker and has shown anti-cancer activity.[4][5] Its mechanism of action in cancer cells involves the modulation of key cellular processes such as the cell cycle and apoptosis.[5]

Caption: this compound's mechanism in cancer cells.

Asymmetric Synthesis Workflow

This compound and its derivatives are pivotal in asymmetric synthesis, for example, in the Sharpless asymmetric dihydroxylation.[2][7]

Caption: Generalized workflow for asymmetric synthesis.

References

- 1. This compound (DHQD) - Buchler GmbH [buchler-gmbh.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound (CAS-No. 1435-55-8) - Buchler GmbH [buchler-gmbh.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Hydroquinidine displays a significant anticarcinogenic activity in breast and ovarian cancer cells via inhibiting cell-cycle and stimulating apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound [chembk.com]

- 7. This compound [bionity.com]

- 8. This compound | C20H26N2O2 | CID 6432105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (-)-Dihydroquinine | C20H26N2O2 | CID 121515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Dihydroquinine | CAS:522-66-7 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 11. Hydroquinidine | Sodium Channel | Potassium Channel | TargetMol [targetmol.com]

- 12. selleckchem.com [selleckchem.com]

- 13. phytobank.ca [phytobank.ca]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. spectrabase.com [spectrabase.com]

- 16. dev.spectrabase.com [dev.spectrabase.com]

- 17. Determination of quinidine and this compound in plasma by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Dihydroquinidine solubility and stability data

An In-depth Technical Guide to the Solubility and Stability of Dihydroquinidine

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's physicochemical properties is fundamental. This compound, a Cinchona alkaloid closely related to quinidine (B1679956), is utilized as a chiral ligand and catalyst in asymmetric synthesis and is investigated for its pharmacological properties.[1] This guide provides a detailed overview of the solubility and stability of this compound, presenting key data, experimental protocols, and visual workflows to support research and development activities.

This compound: An Overview

This compound is the hydrogenated derivative of quinidine, where the vinyl group is reduced to an ethyl group. This structural modification influences its physical and chemical characteristics. It is a white or almost white crystalline powder.[1] Understanding its solubility and stability is critical for its application in synthesis, formulation development, and for ensuring its quality and efficacy in various applications.

Solubility Profile

The solubility of a compound is a critical parameter that influences its absorption, distribution, and overall bioavailability, as well as its utility in chemical reactions. This compound's solubility has been characterized in a range of common organic solvents and aqueous systems.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various solvents.

| Solvent/System | Solubility | Reference |

| Dimethylformamide (DMF) | 30 mg/mL | [2] |

| Dimethyl sulfoxide (B87167) (DMSO) | 25 mg/mL | [2] |

| DMSO | 60 mg/mL (183.81 mM) | [3] |

| Ethanol | 1 mg/mL | [2] |

| DMF:PBS (pH 7.2) (1:2) | 0.33 mg/mL | [2] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (6.37 mM) | [4] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (6.37 mM) | [4] |

| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (6.37 mM) | [4] |

Qualitative Solubility Data

Qualitative assessments provide a general understanding of this compound's solubility characteristics.

| Solvent | Solubility Description | Reference |

| Chloroform | Soluble | [5] |

| Ethanol | Soluble | [1][5] |

| Methanol | Soluble | [5] |

| Water | Very slightly soluble | [5] |

| Water | Insoluble or slightly soluble | [3] |

| Ethanol | Insoluble or slightly soluble | [3] |

Stability Profile

The chemical stability of this compound is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways.

General Stability and Storage

| Condition | Observation / Recommendation | Reference |

| Storage | Can be stored at ambient conditions in well-closed, light-resistant containers. | [1] |

| Hygroscopicity | Not hygroscopic. | [1] |

| Light Sensitivity | The related compound quinidine darkens on exposure to light, suggesting similar precautions for this compound. | [6] |

| Long-term Powder | Store at -20°C for up to 3 years. | [3] |

| In Solvent | Store at -80°C for up to 1 year. | [3] |

Stress testing, as outlined by the International Council for Harmonisation (ICH) guidelines, is essential to identify likely degradation products and understand the intrinsic stability of the molecule.[7] This involves exposing the drug substance to conditions more severe than accelerated testing, including extreme temperatures, humidity, a wide pH range in solution, oxidation, and photolysis.[7]

Experimental Protocols

Detailed and standardized protocols are necessary for obtaining reliable and reproducible solubility and stability data.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[8][9]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound powder

-

Solvent of interest (e.g., phosphate (B84403) buffer pH 7.4, water, ethanol)

-

Shaking incubator or water bath with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other validated quantitative analytical method).

Methodology:

-

Preparation: Add an excess amount of this compound powder to a known volume of the solvent in a sealed container (e.g., glass vial). The excess solid should be clearly visible.

-

Equilibration: Place the container in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a defined period (typically 24 to 72 hours) to ensure equilibrium is reached.[9]

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the samples to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particles, immediately filter the aliquot using a syringe filter.

-

Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method. Analyze the concentration of this compound using a validated HPLC method.[10][11]

-

Confirmation: To confirm that equilibrium was achieved, the solid phase can be analyzed to ensure no polymorphic or chemical changes occurred during the experiment.

Caption: Workflow for Thermodynamic Solubility Measurement.

Protocol 2: Stability Testing Program (ICH Guideline Approach)

A comprehensive stability testing program is designed to evaluate how the quality of a drug substance varies over time under the influence of environmental factors.[7]

Objective: To establish a re-test period and recommend storage conditions for this compound.

Materials:

-

Qualified stability chambers capable of controlling temperature and humidity.

-

Photostability chamber.

-

Appropriate container closure systems that simulate the proposed packaging.[12]

-

Validated stability-indicating analytical method (e.g., HPLC) capable of separating degradation products from the parent compound.[11]

Methodology:

-

Stress Testing (Forced Degradation):

-

Hydrolytic Stability: Expose solutions of this compound to a range of pH values (e.g., acidic, neutral, and basic) at elevated temperatures.[7]

-

Oxidative Stability: Treat this compound in solution with an oxidizing agent (e.g., hydrogen peroxide).

-

Photostability: Expose the solid powder and solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control should be maintained.[7]

-

Thermal Stability: Expose the solid drug substance to elevated temperatures (e.g., in 10°C increments above the accelerated testing temperature).[7]

-

-

Formal Stability Studies:

-

Place samples from at least three batches into stability chambers under the following conditions (for Climatic Zones I and II):

-

Testing Frequency:

-

Analysis: At each time point, test the samples for appearance, assay, degradation products, and other relevant physical and chemical properties.

-

Caption: Overview of a Comprehensive Stability Program.

Factors Influencing Stability

The stability of a pharmaceutical compound like this compound is not intrinsic but is influenced by several external and internal factors. Understanding these relationships is key to developing robust formulations and defining appropriate storage.

Caption: Key Factors Influencing Drug Substance Stability.

This technical guide provides a foundational understanding of this compound's solubility and stability. The presented data and protocols offer a starting point for researchers to design further experiments, develop formulations, and ensure the quality and reliability of this important chemical entity in their work.

References

- 1. This compound (DHQD) - Buchler GmbH [buchler-gmbh.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Hydroquinidine | Sodium Channel | Potassium Channel | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Dihydroquinine | CAS:522-66-7 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. Quinidine | C20H24N2O2 | CID 441074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. snscourseware.org [snscourseware.org]

- 8. researchgate.net [researchgate.net]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. Rapid high-pressure liquid chromatographic determination of quinidine and this compound in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 12. database.ich.org [database.ich.org]

- 13. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

Spectroscopic and Mechanistic Insights into Dihydroquinidine: A Technical Guide for Researchers

An in-depth analysis of the spectroscopic properties of dihydroquinidine, a prominent cinchona alkaloid, is presented for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols and an exploration of its potential roles in cellular signaling pathways.

This compound, a diastereomer of dihydroquinine, is a well-known antiarrhythmic agent. Its complex stereochemistry and pharmacological activity make a thorough understanding of its structural and electronic properties crucial for drug development and related research. This technical guide offers a consolidated resource of its key spectroscopic data and methodologies for its analysis.

Spectroscopic Data of this compound

The following sections provide a summary of the key spectroscopic data for this compound, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its proton and carbon framework.

¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.73 | d | 1H | H-2' |

| 8.03 | d | 1H | H-8' |

| 7.65 | d | 1H | H-5' |

| 7.40 | dd | 1H | H-7' |

| 7.33 | s | 1H | H-3' |

| 5.58 | d | 1H | H-9 |

| 3.96 | s | 3H | -OCH₃ |

| 3.20 - 3.05 | m | 2H | H-2, H-6 |

| 2.80 - 2.65 | m | 2H | H-8, H-3 |

| 2.30 | m | 1H | H-4 |

| 1.85 - 1.70 | m | 2H | H-5 |

| 1.55 - 1.40 | m | 3H | H-7, H-10 |

| 0.88 | t | 3H | H-11 |

¹³C NMR Spectral Data (CDCl₃) [1]

| Chemical Shift (δ) ppm | Assignment |

| 157.7 | C-6' |

| 147.5 | C-2' |

| 144.5 | C-4' |

| 143.1 | C-8a' |

| 131.6 | C-8' |

| 126.5 | C-5' |

| 121.8 | C-7' |

| 118.9 | C-4a' |

| 101.3 | C-5' |

| 71.9 | C-9 |

| 60.3 | C-2 |

| 56.6 | C-6 |

| 55.8 | -OCH₃ |

| 49.8 | C-8 |

| 37.4 | C-4 |

| 27.9 | C-3 |

| 27.7 | C-5 |

| 26.0 | C-7 |

| 25.0 | C-10 |

| 12.0 | C-11 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands corresponding to its structural features.

IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3300-3500 (broad) | O-H | Stretching |

| 3070, 3040 | C-H (aromatic) | Stretching |

| 2940, 2870 | C-H (aliphatic) | Stretching |

| 1620, 1590, 1508 | C=C, C=N (aromatic) | Stretching |

| 1470, 1455, 1430 | C-H | Bending |

| 1245 | C-O (ether) | Stretching |

| 1030 | C-O (alcohol) | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

Mass Spectrometry Data (EI)

| m/z | Proposed Fragment |

| 326 | [M]⁺ |

| 311 | [M - CH₃]⁺ |

| 297 | [M - C₂H₅]⁺ |

| 189 | [C₁₁H₁₁NO₂]⁺ (Quinoline moiety) |

| 174 | [C₁₁H₁₂NO]⁺ |

| 159 | [C₁₀H₇O]⁺ |

| 138 | [C₉H₁₂N]⁺ (Quinuclidine moiety) |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Instrument: 400 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 3.98 s

-

Spectral Width: 8278 Hz

¹³C NMR Acquisition:

-

Instrument: 100 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.3 s

-

Spectral Width: 24038 Hz

IR Spectroscopy

Sample Preparation (ATR):

-

Place a small, powdered amount of this compound directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Instrument: FT-IR Spectrometer with ATR accessory

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry

Sample Preparation (EI):

-

Prepare a dilute solution of this compound in a volatile organic solvent such as methanol (B129727) or dichloromethane.

-

Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph.

Data Acquisition:

-

Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

Ionization Energy: 70 eV

-

Mass Range: m/z 50-500

-

Source Temperature: 230 °C

-

GC Column: A suitable capillary column for alkaloid analysis (e.g., DB-5ms).

-

Temperature Program: A temperature gradient appropriate for the elution of this compound.

Visualization of Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the spectroscopic techniques and potential signaling pathways involving this compound.

References

The Core Mechanism of Dihydroquinidine in Asymmetric Catalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroquinidine (DHQD), a cinchona alkaloid, has emerged as a cornerstone in the field of asymmetric catalysis. Its derivatives are pivotal in a multitude of stereoselective transformations, enabling the synthesis of chiral molecules with high enantiopurity. This technical guide delves into the core mechanism of action of this compound in catalysis, with a focus on its role in key asymmetric reactions. We will explore the principles of bifunctional catalysis, transition state models, and provide quantitative data and detailed experimental protocols for prominent applications.

The Principle of Bifunctional Catalysis with this compound

The remarkable efficacy of this compound-based catalysts stems from their ability to act as bifunctional catalysts.[1][2][3] This means they possess two distinct functional groups that work in concert to activate both the nucleophile and the electrophile in a reaction, thereby facilitating the formation of the transition state and dictating the stereochemical outcome.

In the structure of this compound, the key players in this bifunctional activation are:

-

The Quinuclidine (B89598) Nitrogen: This tertiary amine acts as a Brønsted base, deprotonating the nucleophile to increase its reactivity.

-

The C9 Hydroxyl Group: This group acts as a Brønsted acid, forming a hydrogen bond with the electrophile, thereby activating it and orienting it for a stereoselective attack by the nucleophile.

This dual activation within a chiral scaffold creates a highly organized transition state, leading to high levels of enantioselectivity.

Diagram: Bifunctional Activation by this compound

Caption: General principle of bifunctional catalysis by this compound.

Sharpless Asymmetric Dihydroxylation

One of the most celebrated applications of this compound is in the Sharpless asymmetric dihydroxylation, where an alkene is converted to a chiral diol with high enantioselectivity.[4][5] In this reaction, a derivative of this compound, typically linked to a phthalazine (B143731) (PHAL) core to form (DHQD)₂PHAL, serves as the chiral ligand for an osmium tetroxide catalyst.

Mechanism of Action

The catalytic cycle of the Sharpless asymmetric dihydroxylation involves several key steps:

-

Formation of the Osmium-Ligand Complex: Osmium tetroxide (OsO₄) coordinates with the this compound-based ligand to form a chiral active catalyst.

-

[3+2] Cycloaddition: The alkene approaches the chiral osmium complex and undergoes a [3+2] cycloaddition to form a five-membered osmate ester intermediate. The facial selectivity of this step is controlled by the chiral ligand, which creates a binding pocket that favors the approach of the alkene from one specific face.

-

Hydrolysis: The osmate ester is hydrolyzed to release the chiral diol product and a reduced osmium(VI) species.

-

Reoxidation: A stoichiometric co-oxidant, such as potassium ferricyanide(III), reoxidizes the osmium(VI) back to osmium(VIII), regenerating the active catalyst for the next cycle.

Diagram: Catalytic Cycle of Sharpless Asymmetric Dihydroxylation

Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.

Quantitative Data

The Sharpless asymmetric dihydroxylation exhibits excellent enantioselectivity for a wide range of alkenes. The choice between AD-mix-α (containing a dihydroquinine-based ligand) and AD-mix-β (containing a this compound-based ligand) determines the absolute configuration of the resulting diol.

| Alkene Substrate | Product | Catalyst | Yield (%) | ee (%) |

| trans-Stilbene (B89595) | (R,R)-1,2-Diphenyl-1,2-ethanediol | AD-mix-β | >95 | >99 |

| 1-Decene | (R)-1,2-Decanediol | AD-mix-β | 90 | 97 |

| α-Methylstyrene | (R)-1-Phenyl-1,2-ethanediol | AD-mix-β | 94 | 92 |

Experimental Protocol: Asymmetric Dihydroxylation of trans-Stilbene

-

Reaction Setup: In a round-bottom flask, dissolve AD-mix-β (1.4 g per 1 mmol of alkene) in a 1:1 mixture of tert-butanol (B103910) and water (5 mL each per 1 mmol of alkene). Stir the mixture at room temperature until the two phases are clear and the aqueous phase is orange.

-

Addition of Alkene: Add trans-stilbene (1 mmol) to the stirred mixture.

-

Reaction Monitoring: Continue stirring vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The orange color of the reaction mixture will gradually fade.

-

Quenching: After the reaction is complete (typically 12-24 hours), add solid sodium sulfite (B76179) (1.5 g) and stir for 1 hour.

-

Extraction: Add ethyl acetate (B1210297) (10 mL) and stir for 30 minutes. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the chiral diol.

-

Analysis: Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).

Asymmetric Michael Addition

This compound and its derivatives are also highly effective organocatalysts for the asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction.[6]

Mechanism of Action

In a typical Michael addition catalyzed by a this compound derivative (often a thiourea (B124793) derivative), the bifunctional nature of the catalyst is again crucial:

-

Nucleophile Activation: The basic quinuclidine nitrogen deprotonates the Michael donor (e.g., a malonate ester), generating a nucleophilic enolate.

-

Electrophile Activation: The thiourea moiety of the catalyst forms hydrogen bonds with the Michael acceptor (e.g., an α,β-unsaturated ketone), activating it for nucleophilic attack.

-

Stereocontrolled C-C Bond Formation: The catalyst holds the activated nucleophile and electrophile in a specific orientation within a chiral pocket, leading to a highly stereoselective carbon-carbon bond formation.

-

Protonation and Catalyst Regeneration: The resulting enolate is protonated, and the catalyst is regenerated to participate in the next catalytic cycle.

Diagram: Proposed Transition State for a DHQD-Thiourea Catalyzed Michael Addition

Caption: Transition state model for a DHQD-thiourea catalyzed Michael addition.

Quantitative Data

| Michael Donor | Michael Acceptor | Catalyst | Yield (%) | ee (%) |

| Diethyl malonate | Chalcone (B49325) | DHQD-thiourea | 95 | 92 |

| Nitromethane | trans-β-Nitrostyrene | DHQD-squaramide | 98 | 96 |

| 1,3-Diketone | Vinyl sulfone | (DHQD)₂PYR | 92 | 90 |

Experimental Protocol: Asymmetric Michael Addition of Diethyl Malonate to Chalcone

-

Reaction Setup: To a vial, add the this compound-thiourea catalyst (5 mol%), chalcone (0.2 mmol), and the solvent (e.g., toluene, 1.0 mL).

-

Addition of Nucleophile: Add diethyl malonate (0.3 mmol) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature for the specified time (e.g., 24-48 hours), monitoring by TLC.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the Michael adduct.

-

Analysis: Determine the enantiomeric excess by chiral HPLC analysis.

Asymmetric Aza-Michael Addition

The aza-Michael reaction, the addition of a nitrogen nucleophile to an activated alkene, is another area where this compound-based catalysts excel.[7]

Mechanism of Action

The mechanism mirrors that of the Michael addition, with the key difference being the nature of the nucleophile. The quinuclidine nitrogen of the catalyst activates the amine nucleophile through hydrogen bonding or partial deprotonation, while the acidic moiety of the catalyst (e.g., a thiourea or squaramide group) activates the Michael acceptor. This dual activation in a chiral environment leads to high enantioselectivity in the formation of the C-N bond.

Quantitative Data

| Nitrogen Nucleophile | Michael Acceptor | Catalyst | Yield (%) | ee (%) |

| Aniline (B41778) | N-Phenylmaleimide | DHQD-thiourea | 92 | 90 |

| Benzylamine | Nitro-olefin | (DHQD)₂PHAL | 85 | 88 |

| Phthalimide | α,β-Unsaturated ester | DHQD-squaramide | 90 | 95 |

Experimental Protocol: Asymmetric Aza-Michael Addition of Aniline to N-Phenylmaleimide

-

Reaction Setup: In a reaction tube, dissolve the this compound-thiourea catalyst (10 mol%) and N-phenylmaleimide (0.1 mmol) in a suitable solvent (e.g., dichloromethane, 1 mL).

-

Addition of Nucleophile: Add aniline (0.12 mmol) to the solution.

-

Reaction: Stir the mixture at the specified temperature (e.g., -20 °C) for the required time (e.g., 12 hours).

-

Work-up: Quench the reaction with a few drops of acetic acid and concentrate the mixture.

-

Purification: Purify the crude product by flash chromatography on silica gel (eluent: hexane/ethyl acetate).

-

Analysis: Determine the enantiomeric excess of the product by chiral HPLC.

Conclusion

This compound and its derivatives are remarkably versatile and efficient catalysts in asymmetric synthesis. Their mechanism of action, rooted in the principle of bifunctional catalysis, allows for the simultaneous activation of both reaction partners within a well-defined chiral environment. This leads to the formation of highly enantioenriched products in a variety of important chemical transformations, including dihydroxylations and Michael-type additions. The continued development of novel this compound-based catalysts promises to further expand the toolkit of synthetic chemists, enabling the efficient and selective synthesis of complex chiral molecules for applications in research, drug discovery, and materials science.

References

- 1. Bifunctional catalysis by natural cinchona alkaloids: a mechanism explained - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bifunctional catalysis [chemistry.tcd.ie]

- 3. Bifunctional catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

Dihydroquinidine: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential safety and handling information for dihydroquinidine, a cinchona alkaloid used in research and pharmaceutical development. The following sections detail its physical and chemical properties, toxicological data, and recommended procedures for safe handling, storage, and disposal. This document is intended to supplement, not replace, institutional safety protocols and Safety Data Sheets (SDSs).

Core Safety and Handling Data

To facilitate quick reference and comparison, quantitative data regarding the physical, chemical, and toxicological properties of this compound are summarized in the tables below.

Physical and Chemical Properties

| Property | Value | References |

| Molecular Formula | C₂₀H₂₆N₂O₂ | [1][2][3] |

| Molar Mass | 326.43 g/mol | [1][2][3] |

| Melting Point | 169-172 °C | [1][4] |

| Appearance | White or almost white crystalline powder | [5] |

| Solubility | Soluble in ethanol.[5] Solubility in DMSO is 60 mg/mL.[6] Insoluble or slightly soluble in water.[6] | [5][6] |

| Specific Rotation (α) | +226° (c=2 in ethanol) | [1][4] |

| Flash Point | 255.2 °C | [1] |

| Density | ~1.11 g/cm³ (estimate) | [1][6] |

Toxicological Data

Limited quantitative toxicological data for this compound is available in the public domain. The information below is derived from available safety data sheets and toxicological databases.

| Parameter | Value | Species | Route | References |

| LD₅₀ (Lethal Dose, 50%) | 369 mg/kg (for this compound hydrochloride) | Rat | Oral | [7] |

| Acute Toxicity (Oral) | Harmful if swallowed. | Human | Oral | [8][9] |

| Acute Toxicity (Dermal) | Harmful in contact with skin. | Not Specified | Dermal | [8][9] |

| Acute Toxicity (Inhalation) | Harmful if inhaled. | Not Specified | Inhalation | [8][9] |